molecular formula C27H19ClF3N3O2 B12931103 7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone

7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone

Cat. No.: B12931103
M. Wt: 509.9 g/mol
InChI Key: PLUADBLQIDDLSZ-RXOPUMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzylidenehydrazono moiety, and a tetrahydroacridinone core

Preparation Methods

The synthesis of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzylidenehydrazono Moiety: This step involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.

    Cyclization to Form the Tetrahydroacridinone Core: The cyclization step involves the reaction of the intermediate with appropriate reagents to form the tetrahydroacridinone core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzylidenehydrazono moiety may participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one include:

    Trifluoromethylated Acridines: These compounds share the trifluoromethyl group and acridine core but may differ in other substituents.

    Benzylidenehydrazones: Compounds with the benzylidenehydrazono moiety but different core structures.

    Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups that may have different functional groups or core structures.

The uniqueness of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C27H19ClF3N3O2

Molecular Weight

509.9 g/mol

IUPAC Name

(1E)-1-[(E)-benzylidenehydrazinylidene]-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

InChI

InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2/b32-15+,33-22+

InChI Key

PLUADBLQIDDLSZ-RXOPUMTOSA-N

Isomeric SMILES

C1C(C/C(=N\N=C\C2=CC=CC=C2)/C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.